7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one
Description
Structure
3D Structure
Properties
CAS No. |
61259-59-4 |
|---|---|
Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
7-phenylbenzo[a]quinolizin-4-one |
InChI |
InChI=1S/C19H13NO/c21-19-12-6-11-18-16-10-5-4-9-15(16)17(13-20(18)19)14-7-2-1-3-8-14/h1-13H |
InChI Key |
BGBDYPCCDJOWLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=O)C=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Phenyl 4h Pyrido 2,1 a Isoquinolin 4 One and Its Derivatives
Classical Synthetic Approaches to Pyrido[2,1-a]isoquinolin-4-ones
Traditional methods for constructing the pyrido[2,1-a]isoquinolin-4-one core often involve a stepwise approach, building the fused ring system through sequential reactions. These established routes are fundamental in heterocyclic chemistry and offer reliable access to the target compounds.
Bischler-Napieralski Cyclization and Subsequent Transformations
A cornerstone in the synthesis of isoquinoline (B145761) derivatives is the Bischler-Napieralski reaction. pharmaguideline.com This acid-catalyzed intramolecular cyclization of β-phenylethylamides is a key first step in a common pathway to pyrido[2,1-a]isoquinolin-4-ones. The reaction typically employs a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) to facilitate the formation of a 3,4-dihydroisoquinoline (B110456) intermediate. pharmaguideline.comiust.ac.ir
Following the successful cyclization, this dihydroisoquinoline derivative serves as the foundation for constructing the second heterocyclic ring. Subsequent transformations are then required to build the pyridone moiety and complete the tricyclic framework of the target molecule.
One-Step Syntheses from 1-Alkyl-3,4-dihydroisoquinolines and Oxazolones
More direct classical approaches have also been developed. A notable one-step synthesis involves the reaction of 1-alkyl-3,4-dihydroisoquinolines with 2-aryloxazol-5(4H)-ones (often referred to as azlactones). This method provides a convergent route to the pyrido[2,1-a]isoquinoline system. For instance, reacting 1-methyl-3,4-dihydroisoquinolines with an azlactone derived from hippuric acid and phthalic anhydride can yield 2-(3-benzamido-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl)benzoic acids. researchgate.net
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.
Four-Component Reactions Involving Isoquinoline Derivatives
Although less common, four-component reactions (4CRs) represent a highly efficient strategy for the rapid assembly of complex heterocyclic systems. In the context of isoquinoline chemistry, these reactions can bring together four distinct starting materials in a single pot to generate the desired scaffold. While a direct 4CR for 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one is not extensively documented, the principles of MCR design allow for the conceptualization of such a process. A hypothetical 4CR could involve an isoquinoline derivative, an aldehyde, a ketone, and a nitrogen source to construct the pyrimido[4,5-b]indole core, which shares structural motifs with the target compound.
Three-Component Cycloaddition Reactions for Pyrido[2,1-a]isoquinoline Formation
Three-component reactions (3CRs) are a more widely explored avenue for the synthesis of the pyrido[2,1-a]isoquinoline core, often employing cycloaddition strategies. A common approach involves the reaction of isoquinoline with an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), which generates a 1,4-dipolar intermediate in situ. researchgate.netacs.org This zwitterionic species can then be trapped by a third component, a suitable dipolarophile, to yield the fused heterocyclic system.
For example, the reaction of isoquinoline, DMAD, and N-tosylimines has been shown to produce 2H-pyrimido[2,1-a]isoquinoline derivatives with high diastereoselectivity. researchgate.netacs.org While this specific reaction yields a pyrimidine ring rather than a pyridone, it exemplifies the power of the three-component cycloaddition strategy. The yields for this type of reaction are often moderate to excellent, as shown in the table below. acs.org
| Entry | R in N-tosylimine | Product | Yield (%) | Diastereomeric Ratio |
| a | C₆H₅ | 3a | 93 | 6:1 |
| b | 4-MeC₆H₄ | 3b | 95 | 6:1 |
| c | 4-OMeC₆H₄ | 3c | 94 | 8:1 |
| d | 4-ClC₆H₄ | 3d | 96 | 7:1 |
| e | 4-FC₆H₄ | 3e | 92 | 7:1 |
| f | 4-NO₂C₆H₄ | 3f | 85 | 10:1 |
| g | 2-ClC₆H₄ | 3g | 88 | 5:1 |
| h | 2-Naphthyl | 3h | 90 | 6:1 |
| i | 2-Furyl | 3i | 75 | 4:1 |
| j | 2-Thienyl | 3j | 78 | 5:1 |
Similarly, pyrrolo[2,1-a]isoquinoline (B1256269) derivatives can be synthesized through a one-pot, three-component 1,3-dipolar cycloaddition reaction starting from isoquinoline, 2-bromoacetophenones, and various acetylenic dipolarophiles. nih.gov This highlights the versatility of using isoquinoline-derived ylides and dipoles in MCRs to construct fused heterocyclic systems. The table below illustrates the yields of various synthesized 1-acetyl-3-aroyl-pyrrolo[2,1-a]isoquinolines. nih.gov
| Compound | Ar in Aroyl Group | Yield (%) |
| 4a | 4-Methylphenyl | 71 |
| 4b | 3-Nitrophenyl | 70 |
| 4c | 2-Chlorophenyl | 65 |
Mannich-Type Multicomponent Assembly Processes for Pyrido[2,1-a]isoquinoline Scaffolds
The Mannich reaction, a cornerstone of organic synthesis, has been adapted into powerful multicomponent assembly processes (MCAP) for the efficient construction of complex molecular architectures. A notable application of this strategy is in the synthesis of the 2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline scaffold. This approach allows for the rapid assembly of the core structure, which can then be further functionalized.
One developed strategy involves a Mannich-type multicomponent assembly process combined with a 1,3-dipolar cycloaddition. tandfonline.comresearchgate.netnih.gov This method facilitates the efficient construction of a parent tetrahydroisoquinoline fused isoxazolidine scaffold. This intermediate serves as a versatile platform that can be subsequently diversified through well-established protocols, such as palladium-catalyzed cross-coupling reactions and N-functionalization, to generate extensive libraries of novel pyrido[2,1-a]isoquinoline derivatives. tandfonline.comresearchgate.net This sequential MCAP/1,3-dipolar cycloaddition strategy underscores the power of multicomponent reactions in generating molecular diversity from readily accessible starting materials. nih.gov
Hantzsch-like Reactions for Pyrido[2,1-a]isoquinoline Construction
The Hantzsch pyridine (B92270) synthesis, first reported in 1881, is a classic multicomponent reaction for the synthesis of dihydropyridines (DHPs). The standard reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. This reaction has been extensively studied and modified, including for the synthesis of related heterocyclic structures like polyhydroquinolines.
While the Hantzsch reaction is a powerful tool for constructing pyridine and quinoline (B57606) rings, its direct application as a "Hantzsch-like" reaction for the specific one-pot construction of the fused pyrido[2,1-a]isoquinoline scaffold is not extensively documented in recent literature. However, the principles of the Hantzsch synthesis, involving multicomponent condensation and cyclization, are foundational to many modern synthetic strategies. For instance, magnetic Fe3O4 nanoparticles have been employed as a recyclable catalyst for the Hantzsch synthesis of 1,4-dihydropyridines and polyhydroquinolines under solvent-free conditions, highlighting the adaptability of the core reaction to green chemistry principles.

Green Chemistry Approaches for Pyrido[2,1-a]isoquinolin-4-one Synthesis
In line with the principles of sustainable chemistry, significant research has focused on developing environmentally benign methods for synthesizing pyrido[2,1-a]isoquinolin-4-ones. These approaches prioritize the reduction of hazardous waste, energy consumption, and the use of toxic materials.
Catalyst-Free Reaction Conditions
An efficient, catalyst-free procedure for the synthesis of pyrido[2,1-a]isoquinoline derivatives has been developed, leveraging the benefits of ultrasonic irradiation and aqueous media. This method involves a multicomponent reaction of phthalaldehyde, methylamine, activated acetylenic compounds, alkyl bromides, and triphenylphosphine (B44618). By eliminating the need for a catalyst, the process simplifies product purification and reduces chemical waste, offering a cleaner synthetic route. The advantages of this approach include high product yields, short reaction times, and straightforward product separation.
Utilization of Nanoparticle Catalysts (e.g., ZnO Nanoparticles, Bio-Fe3O4 Magnetic Nanoparticles, KF/Clinoptilolite Nanoparticles)
Nanoparticle catalysis has emerged as a highly effective strategy in green organic synthesis due to the high surface-area-to-volume ratio, enhanced reactivity, and potential for recyclability of nanocatalysts.
ZnO Nanoparticles : Zinc oxide nanoparticles (ZnO NPs) have been successfully used as an efficient, reusable catalyst for the synthesis of pyrido[2,1-a]isoquinoline derivatives. The reaction proceeds through a multicomponent reaction of isoquinoline, activated acetylenic compounds, α-halo ketones, and triphenylphosphine under solvent-free conditions at room temperature. The use of ZnO NPs significantly improves the product yield and the catalyst demonstrates good reusability.
Bio-Fe3O4 Magnetic Nanoparticles : Biologically synthesized iron oxide magnetic nanoparticles (Bio-Fe3O4-MNPs) serve as an effective and green catalyst for the synthesis of pyrido[2,1-a]isoquinolines. tandfonline.com These nanoparticles, which can be synthesized using plant extracts like Clover Leaf water extract, promote the multicomponent reaction of isoquinoline, methyl malonyl chloride, alkyl bromides, and triphenylphosphine. tandfonline.com A key advantage of Fe3O4-MNPs is their magnetic nature, which allows for easy separation from the reaction mixture using an external magnet, facilitating catalyst recovery and reuse. tandfonline.com
KF/Clinoptilolite Nanoparticles : Potassium fluoride (B91410) supported on clinoptilolite nanoparticles (KF/Clinoptilolite) acts as a robust and efficient heterogeneous catalyst for the green synthesis of pyrido[2,1-a]isoquinoline derivatives. This catalyst facilitates a four-component reaction between isoquinoline, two different alkyl bromides, and an electron-deficient internal alkyne. The reaction proceeds at ambient temperature in water, highlighting its adherence to green chemistry principles. This method is noted for its clean reaction profile, high yields, and simple purification process. mdpi.com
| Nanoparticle Catalyst | Reactants | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| ZnO Nanoparticles | Isoquinoline, activated acetylenic compounds, α-halo ketones, triphenylphosphine | Solvent-free, Room temperature | Improved yield, Reusable catalyst, Easy workup | |
| Bio-Fe3O4 Magnetic Nanoparticles | Isoquinoline, methyl malonyl chloride, alkyl bromides, triphenylphosphine | Water, 80 °C | Green catalyst synthesis, Easy magnetic separation, Reusable | tandfonline.com |
| KF/Clinoptilolite Nanoparticles | Isoquinoline, two different alkyl bromides, electron-deficient internal alkynes | Water, Ambient temperature | Clean reaction, High yield, Simple purification, Heterogeneous catalyst | mdpi.com |
Ultrasonic Irradiation-Promoted Syntheses
The use of ultrasonic irradiation has been identified as a significant green chemistry tool for promoting organic reactions. This technique, known as sonochemistry, can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation.
An efficient, catalyst-free synthesis of pyrido[2,1-a]isoquinoline derivatives is achieved through a multicomponent reaction promoted by ultrasonic irradiation at room temperature. This method offers several advantages over conventional heating, including a dramatic reduction in reaction time, high yields, and cleaner reaction profiles. The energy provided by ultrasound facilitates the reaction between phthalaldehyde, methylamine, activated acetylenic compounds, alkyl bromides, and triphenylphosphine, leading to the desired products efficiently.
Aqueous Reaction Media
Replacing volatile organic compounds (VOCs) with water as a reaction solvent is a primary goal of green chemistry. Water is non-toxic, non-flammable, inexpensive, and widely available, making it an ideal medium for sustainable chemical processes. Several of the advanced methodologies for synthesizing pyrido[2,1-a]isoquinolines have been successfully adapted to aqueous conditions.
For example, the synthesis using KF/Clinoptilolite nanoparticles is performed in water at ambient temperature. Similarly, the catalyst-free, ultrasound-promoted synthesis proceeds efficiently in water. nih.gov The use of Bio-Fe3O4 magnetic nanoparticles also employs water as a green solvent, further enhancing the environmental credentials of the synthesis. tandfonline.com These examples demonstrate that complex heterocyclic scaffolds can be constructed effectively in aqueous media, significantly reducing the environmental impact of the synthetic process.
| Green Approach | Specific Method | Key Features | Reference |
|---|---|---|---|
| Catalyst-Free | Multicomponent reaction of phthalaldehyde, methylamine, etc. | No catalyst needed; simplifies purification. | nih.gov |
| Ultrasonic Irradiation | Ultrasound-promoted multicomponent reaction. | Accelerated reaction rates, high yields, mild conditions. | nih.gov |
| Aqueous Media | Reactions catalyzed by KF/Clinoptilolite or Bio-Fe3O4 NPs, or catalyst-free ultrasound method. | Eliminates volatile organic solvents; non-toxic and safe. | tandfonline.comnih.gov |
Photoredox Catalysis and Light-Induced Synthetic Pathways
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling the formation of complex molecules under mild reaction conditions. This approach has been successfully applied to the synthesis of pyrido[2,1-a]isoquinoline derivatives through various strategies.
The use of organic dyes as metal-free photoredox catalysts offers an environmentally friendly and cost-effective alternative to traditional transition-metal catalysts. nih.govnih.govresearchgate.net In the context of pyrido[2,1-a]isoquinoline synthesis, a visible-light-mediated oxidation/[3+2] cycloaddition/oxidative aromatization cascade has been developed using Rose Bengal as the organo-photocatalyst. nih.gov This method allows for the synthesis of a variety of pyrrolo[2,1-a]isoquinolines from readily available tetrahydroisoquinolines and maleimides in good yields under mild, metal-free conditions. nih.gov The reaction is typically irradiated with green LEDs, highlighting the "green" aspects of this synthetic protocol. nih.gov
The general mechanism involves the excitation of the organic dye by visible light, followed by a single-electron transfer (SET) process to generate a reactive intermediate from the starting materials. This initiates a cascade sequence leading to the formation of the desired heterocyclic product. The versatility of organic dyes in photoredox catalysis is underscored by the availability of a wide range of dyes with varying photophysical and electrochemical properties, allowing for the fine-tuning of reaction conditions. nih.govresearchgate.net
Table 1: Synthesis of Pyrrolo[2,1-a]isoquinolines via Visible-Light Photoredox Catalysis with Rose Bengal
| Entry | Tetrahydroisoquinoline | Maleimide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Tetrahydroisoquinoline | N-Phenylmaleimide | 2-Phenyl-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dione | 85 |
| 2 | 6,7-Dimethoxytetrahydroisoquinoline | N-Phenylmaleimide | 8,9-Dimethoxy-2-phenyl-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dione | 82 |
| 3 | Tetrahydroisoquinoline | N-Methylmaleimide | 2-Methyl-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dione | 78 |
| 4 | Tetrahydroisoquinoline | N-Ethylmaleimide | 2-Ethyl-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dione | 80 |
Note: This table is a representative example based on the described methodology.
Metal-catalyzed photochemical reactions provide another efficient route to pyrido[2,1-a]isoquinoline derivatives. A notable example is the tungsten-catalyzed [3+2] cycloaddition-aromatization of a dihydroisoquinoline ester and maleic anhydride or an acrylate. This photo-induced cascade synthesis is effective for creating the pyrrolo[2,1-a]isoquinoline core structure. The reaction demonstrates good tolerance for a variety of functional groups, including esters, cyano groups, ketones, bromides, and alkenes. Mechanistic studies have indicated the crucial role of an ion-pair intermediate, which is generated in situ and undergoes a [3+2] cycloaddition. The key cycloadduct intermediate has been isolated and characterized, providing insight into the reaction pathway.
Advanced Characterization Techniques for Pyrido 2,1 a Isoquinolin 4 One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement.
¹H (proton) and ¹³C NMR are the primary methods for elucidating the carbon-hydrogen framework of a molecule. In this compound, the chemical shifts (δ) of each proton and carbon nucleus are influenced by their local electronic environment, providing critical information about their position within the heterocyclic structure.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrido-isoquinoline core and the pendant phenyl ring. Protons in aromatic regions typically resonate in the downfield region (δ 7.0-9.0 ppm), with their exact positions and splitting patterns dictated by adjacent protons. mdpi.comnih.gov
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the pyridone ring is a key diagnostic signal, typically appearing far downfield (δ > 160 ppm). mdpi.com Carbons within the aromatic rings appear in the approximate range of δ 110-150 ppm.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Pyrido[2,1-a]isoquinolin-4-one Skeleton Note: This data is representative and compiled from spectral analysis of analogous structures. Actual values for this compound may vary.
| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C4 (C=O) | - | ~168.0 |
| Phenyl-C' | - | ~139.5 |
| Aromatic CH | 7.0 - 9.1 | 112.0 - 158.0 |
¹⁵N NMR Spectroscopy for Nitrogen Heterocycles and Isotopic Labeling Studies
¹⁵N NMR is a powerful, albeit less common, technique that provides direct insight into the electronic environment of nitrogen atoms within a molecule. icm.edu.pl Given the low natural abundance of the ¹⁵N isotope (0.3%), these experiments can be time-consuming but offer valuable data not accessible by other methods. sapub.org For nitrogen heterocycles like the pyrido[2,1-a]isoquinolin-4-one core, ¹⁵N NMR can help distinguish between different nitrogen environments (e.g., pyridine-type vs. pyrrole-type nitrogens) and study phenomena like prototropic tautomerism. uchicago.edu
Isotopic labeling, where a molecule is synthesized using ¹⁵N-enriched starting materials, significantly enhances the signal-to-noise ratio, making ¹⁵N NMR studies more feasible. amazonaws.com This approach allows for the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which provide definitive evidence of molecular structure and bonding. amazonaws.com
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the connectivity of protons within each ring of the this compound structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon that bears a proton. mdpi.comacgpubs.org
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. HMBC is essential for connecting the different fragments of the molecule, such as linking the phenyl ring to the isoquinoline (B145761) core and assigning quaternary (non-protonated) carbons based on their proximity to nearby protons. mdpi.comsapub.org
TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a coupled spin system, not just immediate neighbors. This can be useful for identifying all protons belonging to a specific ring system.
Together, these 2D techniques allow for the unequivocal assignment of nearly all ¹H and ¹³C resonances in the molecule. icm.edu.pl
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each functional group vibrates at a characteristic frequency, making FTIR an excellent tool for identifying the functional groups present in this compound. The spectrum provides a molecular "fingerprint" that can be used for identification and confirmation of the structure. nih.gov
Key expected vibrational frequencies include:
A strong absorption band for the carbonyl (C=O) stretching of the pyridone ring, typically in the range of 1650-1700 cm⁻¹. nih.govsapub.org
Multiple sharp bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings. nih.gov
Bands corresponding to aromatic C-H stretching, usually found above 3000 cm⁻¹. nih.gov
Table 2: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~1685 | C=O (Ketone) Stretch | Strong |
| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extensive conjugation in the fused aromatic system of this compound allows it to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's chromophore. nih.govscispace.com
The spectrum is expected to show intense absorption bands corresponding to π→π* transitions associated with the conjugated aromatic system. The presence of heteroatoms (N, O) may also give rise to weaker n→π* transitions. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the solvent used. researchgate.net
Table 3: Expected UV-Vis Absorption Data for this compound Note: Data is representative for highly conjugated heterocyclic systems.
| Wavelength Range (nm) | Electronic Transition |
|---|---|
| 250 - 350 | π → π* |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. In a typical experiment, the molecule is ionized, and the resulting molecular ion (M⁺) is detected, confirming the molecular weight.
High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high precision, which allows for the calculation of the exact molecular formula. mdpi.com Furthermore, the molecular ion can undergo fragmentation into smaller, charged pieces. The pattern of these fragment ions is predictable and provides valuable clues about the molecule's structure. For a rigid heterocyclic system like this compound, characteristic fragmentation patterns would involve the loss of small, stable molecules like carbon monoxide (CO) from the pyridone ring and cleavages of the phenyl substituent.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of novel chemical entities. Although a complete single-crystal X-ray diffraction study for the specific compound this compound is not publicly available in the searched literature, analysis of closely related structures within the pyrido[2,1-a]isoquinoline and similar fused heterocyclic families offers significant insights into the likely solid-state characteristics of this compound class.
In analogous phenyl-substituted heterocyclic systems, the dihedral angle between the plane of the fused ring system and the appended phenyl ring is a critical conformational parameter. This angle is influenced by steric hindrance and electronic effects from neighboring substituents. For instance, in the crystal structure of 4′-Phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, a related phenyl-substituted nitrogen-containing heterocyclic compound, the phenyl ring is twisted with respect to the central pyridine (B92270) ring. A similar non-coplanar arrangement would be anticipated for this compound to minimize steric repulsion between the hydrogen atoms of the phenyl ring and the isoquinoline moiety.
The crystal packing of these molecules is governed by a combination of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and, where applicable, hydrogen bonding. In the absence of strong hydrogen bond donors or acceptors in the parent this compound, the crystal structure is likely to be dominated by π-π stacking and C-H···π interactions.
To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, the following tables present hypothetical but representative crystallographic data for a derivative of the pyrido[2,1-a]isoquinolin-4-one family, based on published data for analogous compounds.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for a Phenyl-Pyrido[2,1-a]isoquinolin-4-one Derivative.
| Parameter | Value |
| Empirical formula | C19H13NO |
| Formula weight | 271.31 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 8.5(1) Å, α = 90° |
| b = 12.3(2) Å, β = 105.2(1)° | |
| c = 9.8(1) Å, γ = 90° | |
| Volume | 995(3) Å3 |
| Z | 4 |
| Density (calculated) | 1.810 Mg/m3 |
| Absorption coefficient | 0.115 mm-1 |
| F(000) | 568 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 5100 |
| Independent reflections | 2250 [R(int) = 0.045] |
| Completeness to theta = 28.00° | 99.5 % |
| Refinement method | Full-matrix least-squares on F2 |
| Data / restraints / parameters | 2250 / 0 / 185 |
| Goodness-of-fit on F2 | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.050, wR2 = 0.135 |
| R indices (all data) | R1 = 0.065, wR2 = 0.150 |
| Largest diff. peak and hole | 0.35 and -0.25 e.Å-3 |
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for a Phenyl-Pyrido[2,1-a]isoquinolin-4-one Derivative.
| Bond/Angle | Length (Å) / Angle (°) |
| C1-C2 | 1.39(1) |
| C2-C3 | 1.38(1) |
| C7-C1' | 1.49(1) |
| C4=O1 | 1.23(1) |
| N1-C12a | 1.37(1) |
| N1-C6a | 1.40(1) |
| C1-C2-C3 | 120.1(1) |
| C3-C4-O1 | 121.5(1) |
| C6a-N1-C12a | 118.9(1) |
| C6-C7-C1' | 120.5(1) |
| C8-C7-C1' | 119.8(1) |
The data presented in these tables are essential for confirming the connectivity of the atoms and for detailed analysis of the molecular geometry. The bond lengths and angles within the fused aromatic rings would be expected to show values typical for sp2-hybridized carbon and nitrogen atoms, with some delocalization of electron density across the system. The C4=O bond would exhibit a characteristic double bond length. The bond connecting the phenyl ring to the pyrido[2,1-a]isoquinolin-4-one core (C7-C1') would be a standard single bond.
Chemical Reactivity and Transformation Studies of Pyrido 2,1 a Isoquinolin 4 One Systems
Nucleophilic Substitution Reactions on the Pyrido[2,1-a]isoquinolin-4-one Core
The pyrido[2,1-a]isoquinolin-4-one nucleus, being an electron-deficient heterocyclic system, is susceptible to nucleophilic attack. However, direct nucleophilic substitution on the unsubstituted aromatic rings is challenging due to the inherent stability of the aromatic system. nih.gov Functionalization often requires the pre-installation of a suitable leaving group, such as a halogen, on the core structure.
Research on related fused isoquinoline (B145761) systems has demonstrated the viability of nucleophilic substitution pathways. For instance, in derivatives of benzo[c]isoquinolino researchgate.netnih.govnaphthyridine, a chloro group at the C-5 position has been shown to readily undergo substitution reactions with both primary and secondary amines. researchgate.netresearchgate.net This suggests that if a halogen were introduced onto the pyrido[2,1-a]isoquinolin-4-one skeleton, similar transformations could be achieved. The C-4 carbonyl group activates the pyridone ring, potentially making positions ortho and para to the nitrogen atom susceptible to nucleophilic attack, particularly if a leaving group is present.
Furthermore, studies on other related pyridone-fused systems, such as pyrido[2,3-d]pyrimidin-7(8H)-ones, have shown that the C-4 position can be activated by conversion to a triflate (OTf) or a benzotriazole (B28993) group, which can then be displaced by various nucleophiles, including amines and iodide ions. mdpi.com These strategies could be adapted to the pyrido[2,1-a]isoquinolin-4-one core to enable diversification.
Table 1: Potential Nucleophilic Substitution Reactions
| Position for Substitution | Leaving Group | Nucleophile | Product Type |
| Halogenated Phenyl Ring | -Br, -Cl | Amines (RNH₂), Alkoxides (RO⁻) | Amino- or Alkoxy-substituted derivatives |
| Activated Pyridone Ring | -Cl, -OTf | Primary/Secondary Amines | Aminated pyrido[2,1-a]isoquinolones |
| Activated Pyridone Ring | -OTf | NaI | Iodo-substituted pyrido[2,1-a]isoquinolones |
Cyclization Reactions for the Formation of More Complex Fused Ring Systems
The pyrido[2,1-a]isoquinolin-4-one scaffold serves as a valuable intermediate for the construction of more elaborate, polycyclic heterocyclic systems. Its inherent structure allows for further annulation reactions, leading to novel molecular frameworks.
A notable example involves the transformation of 2-(3-benzamido-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl)benzoic acids. These compounds, derived from the reaction of 1-methyl-3,4-dihydroisoquinolines and an azlactone, can be converted into complex pentacyclic structures. researchgate.netresearchgate.net Treatment with hydrazine (B178648) hydrate (B1144303) induces a cyclization reaction to form 9,10-dihydro-6H-benzo[c]isoquinolino[1,2-g] researchgate.netnih.govnaphthyridine-5,7-diones. researchgate.netresearchgate.net This transformation highlights how the pyrido[2,1-a]isoquinolin-4-one core can be elaborated into larger, more complex ring systems.
Another powerful strategy for creating complex fused systems is through multi-component reactions (MCRs). A diastereoselective one-pot, four-component reaction involving isoquinoline, alkyl prop-2-ynoates, and two equivalents of indane-1,3-dione has been reported to produce highly functionalized tetrahydroindeno[2′,1′:3,4]pyrido[2,1-a]isoquinolines. researchgate.net This approach demonstrates the capacity to rapidly build molecular complexity from simple precursors, with the pyrido[2,1-a]isoquinoline skeleton forming as a central part of the final structure. researchgate.net
Table 2: Examples of Cyclization Reactions Leading to Fused Systems
| Starting Pyrido-isoquinoline Derivative | Reagents | Resulting Fused System |
| 2-(3-benzamido-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl)benzoic acid | Hydrazine hydrate | 9,10-dihydro-6H-benzo[c]isoquinolino[1,2-g] researchgate.netnih.govnaphthyridine-5,7-dione researchgate.netresearchgate.net |
| In situ generated isoquinolinium ylide (from isoquinoline and alkyne) | Indane-1,3-dione (2 equiv.) | Tetrahydroindeno[2′,1′:3,4]pyrido[2,1-a]isoquinoline researchgate.net |
Reduction Reactions of the Carbonyl Group
The C-4 carbonyl group in the pyrido[2,1-a]isoquinolin-4-one system is a key functional feature that can be targeted for reduction. As a lactam (a cyclic amide), this carbonyl group is generally less reactive than a ketone carbonyl but can be reduced using powerful hydride-donating reagents.
While specific studies on the reduction of 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one are not extensively documented, the reactivity can be inferred from general organic chemistry principles and studies on related N-heterocyclic compounds. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the C-4 amide carbonyl completely to a methylene (B1212753) group (-CH₂-), yielding the corresponding 7-phenyl-1,2,3,4,6,7-hexahydro-11bH-pyrido[2,1-a]isoquinoline.
Selective reduction of other parts of the molecule is also a consideration. For instance, indium metal in aqueous ethanolic ammonium (B1175870) chloride has been used for the selective reduction of the heterocyclic ring in quinolines and isoquinolines without affecting other functional groups like esters or amides. researchgate.net Additionally, regiocontrolled reduction of isoquinolines to their semi-saturated forms can be achieved through methods like HAT-promoted hydrosilylation. nih.gov These methods could potentially be applied to achieve partial reduction of the pyrido[2,1-a]isoquinolin-4-one core while preserving the carbonyl group, or vice versa, depending on the chosen reagents and conditions.
Table 3: Potential Reduction Reactions and Outcomes
| Reagent | Target Functionality | Expected Product |
| Lithium Aluminum Hydride (LiAlH₄) | C-4 Carbonyl (Amide) | Fully reduced hexahydro-pyrido[2,1-a]isoquinoline |
| Sodium Borohydride (NaBH₄) | C-4 Carbonyl (Amide) | Likely unreactive or slow reaction |
| Indium metal / aq. NH₄Cl | Heterocyclic Rings | Partially reduced pyrido[2,1-a]isoquinolin-4-one core researchgate.net |
| Et₃SiH / Acid / Light | Isoquinoline moiety | 1,2-dihydropyrido[2,1-a]isoquinolin-4-one derivative nih.gov |
Diels-Alder Reactions of Pyrido[2,1-a]isoquinoline Derivatives
The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. khanacademy.org The pyridone ring within the pyrido[2,1-a]isoquinolin-4-one structure has the potential to participate in such reactions, typically acting as the diene component.
Studies on simpler 2(1H)-pyridones have shown their capability to undergo Diels-Alder reactions with various dienophiles. nih.govnih.gov For the reaction to be favorable, the pyridone often requires an electron-withdrawing group to lower the energy of its LUMO, or the dienophile must be sufficiently electron-rich. In the case of the pyrido[2,1-a]isoquinolin-4-one system, the fusion of the isoquinoline and phenyl rings influences the electronic properties of the pyridone diene system.
A successful Diels-Alder reaction would result in the formation of a bridged bicyclic adduct, temporarily disrupting the aromaticity of the pyridone ring. These adducts can be stable or undergo subsequent rearrangement or retro-Diels-Alder reactions to yield new heterocyclic structures. For example, the Diels-Alder reaction of 4-cyano-2(1H)-pyridones with dienes, followed by elimination of hydrogen cyanide and dehydrogenation, has been used as a route to synthesize isoquinoline alkaloids. nih.gov This suggests that the pyrido[2,1-a]isoquinolin-4-one core could potentially react with potent dienophiles like maleimides or acetylenic esters under thermal or high-pressure conditions to yield complex polycyclic adducts. nih.gov
Table 4: Hypothetical Diels-Alder Reaction Components
| Diene Component | Potential Dienophile | Expected Product Type |
| Pyrido[2,1-a]isoquinolin-4-one | N-Phenylmaleimide | Bridged polycyclic adduct nih.gov |
| Pyrido[2,1-a]isoquinolin-4-one | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Bridged polycyclic adduct, potentially leading to rearranged aromatic products |
| Pyrido[2,1-a]isoquinolin-4-one | Ethylene | Cycloadduct (requires high pressure/temperature) |
Functionalization Strategies for Structural Diversification and Derivatization
Structural diversification of the this compound scaffold is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. Various strategies can be employed to introduce new functional groups at different positions of the tetracyclic core.
One common approach is electrophilic aromatic substitution on the electron-rich phenyl or isoquinoline benzene (B151609) rings. Reactions such as bromination using N-bromosuccinimide (NBS) can install a halogen atom, which then serves as a versatile handle for subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). rsc.org This allows for the introduction of a wide array of aryl, alkyl, or amino groups.
Functionalization can also be achieved during the synthesis of the core itself. For example, by using variously substituted 1-alkyl-3,4-dihydroisoquinolines and different azlactones, a library of pyrido[2,1-a]isoquinolin-4-one derivatives with diverse substituents can be generated. researchgate.net Furthermore, SAR studies on the related pyrimido[2,1-a]isoquinolin-4-one scaffold have shown that the 2-position is amenable to modification, with a 2-morpholino group being particularly effective for certain biological activities. nih.gov This indicates that specific positions on the core are favorable for substitution to modulate biological function. Photochemical methods, as demonstrated with 4-diazoisoquinoline-1,3(2H,4H)-diones, also present a modern approach for introducing novel moieties, such as fluorinated groups, under mild conditions. nih.gov
Table 5: Summary of Functionalization Strategies
| Strategy | Reaction Type | Position(s) Targeted | Introduced Functionality |
| Electrophilic Substitution | Bromination (NBS) | Phenyl ring, Isoquinoline benzene ring | Bromo group (-Br) rsc.org |
| Cross-Coupling | Suzuki Coupling | Halogenated positions | Aryl, Heteroaryl groups rsc.org |
| Synthetic Modification | Varied starting materials | Multiple positions | Diverse substituents based on precursors researchgate.net |
| Nucleophilic Substitution | Displacement of activated groups | C-2 position | Morpholino and other amino groups nih.gov |
| Photochemical Reaction | O-H Insertion | C-4 position (via diazo intermediate) | Fluorinated alkyl groups nih.gov |
Computational and Theoretical Investigations of Pyrido 2,1 a Isoquinolin 4 One
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of ligands, such as derivatives of pyrido[2,1-a]isoquinoline, to the active site of a target protein.
Recent studies have identified aryl-substituted pyrido[2,1-a]isoquinolines as a promising class of inhibitors for enzymes like Dipeptidyl Peptidase IV (DPP-IV). nih.gov Molecular docking analyses have been employed to understand how these compounds bind to the DPP-IV active site. nih.gov The process typically involves preparing the 3D structure of the ligand and the protein target, followed by a simulation to find the best binding pose based on a scoring function. The results of these simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on related sulfur-containing bioisosteres, nih.govnih.govthiazino[3,4-a]isoquinolines, showed that the energy-minimized poses of these compounds are positioned near important selectivity regions of the DPP-IV active site, forming critical hydrogen bonds and hydrophobic contacts. nih.govmdpi.com Such insights are vital for the structural optimization of these molecules to enhance their inhibitory potential. nih.gov
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Electronic Property Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of pyrido[2,1-a]isoquinolin-4-one, DFT calculations serve two primary purposes: optimizing the molecular geometry for other computational studies and elucidating reaction mechanisms.
Before performing molecular docking, it is essential to determine the most stable three-dimensional conformation of the ligand. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d,p), are used to perform geometry optimization. mdpi.com This step ensures that the ligand's structure used in the docking simulation is at a low-energy, and thus physically realistic, state. nih.govmdpi.com
Furthermore, DFT has been applied to understand the synthesis of the pyrido[2,1-a]isoquinoline framework. Mechanistic proposals for reactions such as the alkyne aza-Prins cyclization to form pyrido[2,1-a]isoquinolines have been described based on DFT calculations, providing insights into the transition states and energy barriers of the synthetic pathway. nih.gov These theoretical calculations help in optimizing reaction conditions and understanding the formation of the final product.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org While specific QSAR models for 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one were not detailed in the reviewed literature, extensive Structure-Activity Relationship (SAR) studies have been conducted on related scaffolds, which form the essential basis for developing future QSAR models.
SAR studies on pyrimido[2,1-a]isoquinolin-4-one derivatives have been performed to understand their inhibitory activity against DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair. wikipedia.org These studies revealed a highly constrained SAR at the 2-position of the core structure, where only a 2-morpholino or a 2-(2'-methylmorpholino) group was well-tolerated for potent activity. wikipedia.org The nature of the substituent at other positions also significantly influenced the inhibitory potency, with IC50 values varying from 0.19 to over 10 microM. wikipedia.org
Similarly, SAR studies on pyrido[2,1-a]isoquinolin-4-ones as inhibitors of the mitochondrial respiratory chain found that their activity was generally in the low micromolar range. It was observed that analogous oxazino[2,3-a]isoquinolin-4-ones tended to show greater activity than the corresponding pyridone derivatives.
These detailed SAR findings, which link specific structural modifications to changes in biological activity, are the foundational data required to build predictive QSAR models. Such models could quantify the physicochemical properties or structural descriptors responsible for activity and guide the design of new, more potent inhibitors.
| Scaffold/Derivative | Target Enzyme | Key SAR Findings | IC50 Range | Reference |
| Pyrimido[2,1-a]isoquinolin-4-one | DNA-dependent protein kinase (DNA-PK) | A 2-morpholino or 2-(2'-methylmorpholino) group is crucial for high potency. | 0.19 µM to >10 µM | wikipedia.org |
| Pyrido[2,1-a]isoquinolin-4-one | Mitochondrial Respiratory Chain | Generally active in the low micromolar range; less potent than oxazinone analogs. | Low micromolar |
In Silico Studies on Enzyme Inhibition (e.g., Dipeptidyl Peptidase IV (DPP-IV))
The pyrido[2,1-a]isoquinoline ring system has been identified as a valuable scaffold for the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are a class of drugs used for treating type 2 diabetes. nih.gov In silico studies, particularly molecular docking, have been central to exploring the potential of these compounds. nih.gov
Computational investigations aim to understand how derivatives of this scaffold can effectively occupy the binding pockets of the DPP-IV enzyme. nih.gov The molecular design and optimization efforts for previously reported pyrido[2,1-a]isoquinolines have focused on achieving better occupancy of the hydrophobic S1 pocket within the enzyme's active site by introducing various acyclic and cyclic substituents. nih.gov
Docking analyses of related bioisosteric analogues have shown that these molecules can effectively bind to the active site, forming favorable interactions with key residues. nih.gov These in silico results confirm that the pyrido[2,1-a]isoquinoline core is a suitable template for designing potent DPP-IV inhibitors and provide a strong basis for further chemical modifications to enhance binding affinity and selectivity. nih.govmdpi.com
Exploration of Structure Activity Relationships Sar Within Pyrido 2,1 a Isoquinolin 4 One Scaffolds
Impact of Substituent Effects on Pyrido[2,1-a]isoquinolin-4-one Activity
The biological activity of pyrido[2,1-a]isoquinolin-4-one derivatives can be significantly influenced by the nature and position of various substituents on the heterocyclic core. Research into related scaffolds has demonstrated that even minor chemical modifications can lead to substantial changes in potency and mechanism of action.
Studies on a series of pyrimido[2,1-a]isoquinolin-4-one derivatives, which are structurally similar to the pyrido[2,1-a]isoquinolin-4-one scaffold, revealed a highly constrained structure-activity relationship for the inhibition of DNA-dependent protein kinase (DNA-PK). nih.gov In this series, inhibitory activity was profoundly dependent on the substituent at the 2-position. The introduction of a morpholino group at this position was found to be critical for potent activity. nih.gov This highlights the sensitivity of the scaffold's biological activity to substitutions at specific sites.
For instance, the evaluation of a diverse range of derivatives showed that compounds with a 2-morpholino or a 2-(2'-methylmorpholino) group were well-tolerated and exhibited excellent inhibitory activity against DNA-PK, with IC50 values in the nanomolar to low micromolar range. nih.gov In contrast, derivatives based on other scaffolds like benzochromen-2-one were less potent. nih.gov
In another study focusing on the inhibition of the mitochondrial respiratory chain, a comparison between pyrido[2,1-a]isoquinolin-4-ones and the analogous oxazino[2,3-a]isoquinolin-4-ones showed that the latter generally displayed greater activity. nih.govresearchgate.net This suggests that the heteroatom in the fused ring system plays a role in modulating bioactivity. Specifically, the presence of a furan (B31954) ring at the C-2 position of the oxazino[2,3-a]isoquinolin-4-one scaffold yielded the most potent compound in the series. nih.govresearchgate.net These findings indicate that both the core ring structure and the peripheral substituents are key determinants of biological effect.
Table 1: Effect of Substituents on DNA-PK Inhibitory Activity for Pyrimido[2,1-a]isoquinolin-4-one Analogs
| Compound ID | Scaffold | Key Substituent (at C-2) | IC50 (µM) vs. DNA-PK | Reference |
|---|---|---|---|---|
| NU7163 | Pyrimido[2,1-a]isoquinolin-4-one | 2-Morpholino | 0.19 | nih.gov |
| Analog | Pyrimido[2,1-a]isoquinolin-4-one | 2-(2'-Methylmorpholino) | Tolerated, potent | nih.gov |
| Analog | Benzochromen-2-one | - | Less potent | nih.gov |
| Analog | 2-Aryl-7,8-benzochromen-4-one | - | Less potent | nih.gov |
Rational Design Principles for Modulating Bioactivity
The rational design of novel pyrido[2,1-a]isoquinolin-4-one derivatives leverages SAR data to optimize their biological properties. This process involves a targeted approach to introduce specific chemical modifications intended to enhance potency, selectivity, and pharmacokinetic profiles.
A key principle in rational drug design is the identification and targeting of specific molecular interactions within a biological target, such as an enzyme's active site. For example, the most potent inhibitor in the pyrimido[2,1-a]isoquinolin-4-one series, NU7163, was shown to be an ATP-competitive inhibitor of DNA-PK, indicating that it directly interacts with the enzyme's ATP-binding pocket. nih.gov This knowledge allows for the design of new analogs with substituents that can form more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) within this pocket to improve binding affinity.
Another design strategy is "scaffold hopping," where the core structure is replaced with a different but structurally related one to explore new chemical space and potentially improve properties. A study on pyrido[1,2-a]pyrimidin-4-one derivatives as SHP2 inhibitors utilized this approach. nih.gov Furthermore, enhancing the flexibility of a molecule can sometimes lead to improved activity by allowing it to adopt a more favorable conformation for binding. In the design of SHP2 inhibitors, a sulfur atom was inserted as a linker to increase the flexibility of the structure, which contributed to high enzymatic activity. nih.gov
The exploration of chemical diversity at various positions on the scaffold is also a fundamental design principle. For related pyrido[2,3-d]pyrimidines, transition-metal-catalyzed cross-coupling reactions have been used to introduce a wide variety of substituents (N-alkyl, N-aryl, O-aryl, S-aryl, etc.) at the C-4 position, which had previously been difficult to modify. mdpi.com This expansion of chemical diversity led to the discovery of compounds with activity against new biological targets. mdpi.com These principles—targeting active sites, scaffold modification, and expanding chemical diversity—are directly applicable to the rational design of novel 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one derivatives.
Pharmacophore Modeling of Pyrido[2,1-a]isoquinolin-4-one Derivatives
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.comdergipark.org.tr A pharmacophore model serves as a template for designing new molecules or for searching databases to find novel compounds with the desired activity. pharmacophorejournal.com
For the related pyrimido[2,1-a]isoquinolin-4-one scaffold, SAR studies have effectively identified a key pharmacophoric feature. The consistent high potency of compounds bearing a 2-morpholino group strongly suggests that this moiety is a critical component of the pharmacophore for DNA-PK inhibition. nih.gov This feature likely engages in crucial interactions, such as hydrogen bonding, within the enzyme's active site.
A typical pharmacophore model is built from a set of active molecules and defines the spatial arrangement of features like:
Hydrogen Bond Acceptors (A): Atoms or groups that can accept a hydrogen bond.
Hydrogen Bond Donors (D): Atoms or groups that can donate a hydrogen bond.
Hydrophobic Groups (H): Nonpolar groups that engage in hydrophobic interactions.
Aromatic Rings (R): Aromatic systems that can participate in π-π stacking or other interactions. pharmacophorejournal.com
By aligning a set of active pyrido[2,1-a]isoquinolin-4-one derivatives, a common feature pharmacophore could be generated. This model would spatially define the necessary aromatic rings of the core structure, the keto group which can act as a hydrogen bond acceptor, and the critical positions for substituents that enhance activity. Such a model would be an invaluable tool for the virtual screening of compound libraries to identify new potential inhibitors and for guiding the de novo design of more potent derivatives.
Stereochemical Considerations and Enantiomeric Potency
Stereochemistry can play a pivotal role in the biological activity of chiral molecules. When a compound contains a stereocenter, it can exist as a pair of enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles because biological systems, such as enzymes and receptors, are themselves chiral.
In the development of bioactive heterocyclic compounds, it is common to find that one enantiomer is significantly more potent than the other. For example, a study on quinazoline-based anticancer agents investigated the activity of both enantiomers of a lead compound. The results showed a clear correlation between the stereochemistry and the inhibitory activity in tubulin polymerization assays, indicating that the biological target recognized one enantiomer preferentially. nih.gov Similarly, in the development of a novel class of CFTR potentiators based on a tetrahydro-γ-carboline core, in-depth SAR studies led to the identification of a single, enantiomerically pure compound with optimal efficacy and a promising drug-like profile. acs.org
Molecular Mechanisms and Biological Interactions of Pyrido 2,1 a Isoquinolin 4 One Derivatives
Investigation of Molecular Targets and Binding Affinities
The biological activity of 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one derivatives is intrinsically linked to their ability to bind with high affinity to specific molecular targets. Research has identified several key proteins and enzymes where these compounds and their structural analogs exert their effects.
One of the significant molecular targets for aryl-substituted pyrido[2,1-a]isoquinolines is Dipeptidyl Peptidase IV (DPP-IV) , a serine protease involved in glucose metabolism. nih.govresearchgate.net The binding of these derivatives to the active site of DPP-IV has been explored through molecular docking studies, which revealed that their energy-minimized poses are situated near critical selectivity cliffs for DPP-IV inhibition, engaging in hydrogen bonds and hydrophobic interactions. nih.gov Further evolution of this class of compounds has led to the development of highly potent DPP-IV inhibitors. nih.gov
Another critical molecular target is tubulin , a protein that polymerizes into microtubules, forming a key component of the cytoskeleton. Certain quinoline (B57606) and isoquinoline (B145761) derivatives have been identified as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site. researchgate.net Molecular docking studies have shown that these compounds can interact effectively with crucial amino acids in this active site. researchgate.net
Additionally, derivatives of the closely related pyrimido[2,1-a]isoquinolin-4-one have been found to be potent inhibitors of the DNA-dependent protein kinase (DNA-PK) , a key enzyme in the DNA repair pathway. nih.gov Detailed biological studies of potent inhibitors from this class have demonstrated ATP-competitive inhibition of DNA-PK. nih.gov
The lipophilicity of isoquinoline derivatives appears to be an important factor for their interaction with molecular targets, particularly in the context of mitochondrial enzymes. nih.gov
In Vitro Assays for Mechanistic Biological Activity
The mechanistic underpinnings of the biological activity of pyrido[2,1-a]isoquinolin-4-one derivatives have been elucidated through a variety of in vitro assays. These assays have been crucial in quantifying their inhibitory effects and understanding their modulation of cellular pathways.
Aryl-substituted pyrido[2,1-a]isoquinolines and their analogs have demonstrated significant inhibitory activity in DPP-IV inhibition assays . nih.govresearchgate.net For instance, sulfur-containing bioisosteres of these compounds, specifically researchgate.netnih.govthiazino[3,4-a]isoquinoline derivatives, have shown promising DPP-IV inhibitory activity in the sub-micromolar range. researchgate.net
In the context of anticancer research, tubulin polymerization assays have been employed to confirm the inhibitory effects of related quinoline derivatives. These assays measure the ability of a compound to prevent the assembly of tubulin into microtubules. One such study identified a quinoline derivative that successfully inhibits tubulin polymerization with an IC50 value of 17 ± 0.3 μM. researchgate.net
Furthermore, in vitro assays have been instrumental in evaluating the ability of these compounds to inhibit the mitochondrial respiratory chain . nih.gov Synthesized pyrido[2,1-a]isoquinolin-4-ones were tested for their capacity to inhibit the integrated electron transfer chain, which was measured as NADH oxidation. nih.gov
Enzyme Inhibition Studies
Derivatives of pyrido[2,1-a]isoquinolin-4-one have been the subject of numerous enzyme inhibition studies, revealing their potential to selectively target and inhibit key enzymes involved in various pathological conditions.
Mitochondrial Respiratory Chain Complexes: Several studies have highlighted the inhibitory effects of isoquinoline derivatives on the mitochondrial respiratory chain. Pyrido[2,1-a]isoquinolin-4-ones have been shown to inhibit the integrated electron transfer chain, encompassing complexes I, III, and IV, with activity in the low micromolar range. nih.gov A study on various isoquinoline derivatives found that many of them inhibited complex I in a concentration-dependent manner, with IC50 values ranging from 0.36 to 22 mM. nih.gov Notably, some of these derivatives were more potent inhibitors of complex I than the well-known neurotoxin MPP+. nih.gov
Dipeptidyl Peptidase IV (DPP-IV): Aryl-substituted pyrido[2,1-a]isoquinolines are recognized as potentially highly active DPP-IV inhibitors. nih.govresearchgate.net Sulfur-containing analogs of the tricyclic pyrido[2,1-a]isoquinoline system have demonstrated promising DPP-IV inhibitory activity, with some compounds exhibiting IC50 values in the sub-micromolar range. researchgate.net For example, a particularly active researchgate.netnih.govthiazino[3,4-a]isoquinoline derivative was identified with an IC50 of 0.35 µM. nih.gov
Tubulin Polymerization: The inhibition of tubulin polymerization is a key mechanism for the anticancer activity of many compounds. While specific data for this compound is limited, related quinoline derivatives have been identified as novel tubulin inhibitors that target the colchicine binding site. researchgate.net One potent compound from this class demonstrated significant inhibition of tubulin polymerization with an IC50 value of 2.04 µM. researchgate.net Another study on tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones, which share a structural resemblance, identified a compound that arrested cell division with an IC50 of 5.9 μM and was shown to bind to the colchicine site of tubulin. nih.gov
DNA-Dependent Protein Kinase (DNA-PK): Derivatives of pyrimido[2,1-a]isoquinolin-4-one have been identified as potent inhibitors of DNA-PK. The inhibitory activity varied widely across the series of compounds tested, with IC50 values ranging from 0.19 to >10 µM. nih.gov The most potent inhibitor from this class, NU7163, exhibited an IC50 of 0.19 µM and a Ki value of 24 nM, demonstrating ATP-competitive inhibition. nih.gov
| Enzyme/Process | Compound Class | IC50 Value |
|---|---|---|
| Mitochondrial Respiratory Chain Complex I | Isoquinoline derivatives | 0.36 - 22 mM |
| Dipeptidyl Peptidase IV (DPP-IV) | researchgate.netnih.govthiazino[3,4-a]isoquinoline derivative | 0.35 µM |
| Tubulin Polymerization | Anilinopyridyl-linked oxindole (B195798) conjugate | 2.04 µM |
| Tubulin Polymerization | 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one | 5.9 µM |
| DNA-Dependent Protein Kinase (DNA-PK) | Pyrimido[2,1-a]isoquinolin-4-one derivative (NU7163) | 0.19 µM |
Interaction with Key Cellular Processes
The therapeutic potential of this compound derivatives is further underscored by their interactions with fundamental cellular processes, including apoptosis, cell proliferation, and multidrug resistance.
Modulation of Apoptosis: Several studies on related heterocyclic compounds have demonstrated their ability to induce apoptosis in cancer cells. For instance, certain 2-aryl-3,4-dihydroisoquinolin-2-ium salts were found to induce apoptosis in a concentration-dependent manner, as confirmed by AO/EB staining and flow cytometry analysis. researchgate.net The induction of apoptosis by these compounds is often associated with the activation of caspases and alterations in the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, some pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines were shown to cause a significant alteration in caspase-3 and PARP-1 cleavage, hallmarks of apoptosis. nih.gov Furthermore, these compounds were observed to increase the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. nih.gov
Impact on Cell Proliferation: The antiproliferative activity of pyrido[2,1-a]isoquinolin-4-one derivatives and their analogs has been evaluated against various cancer cell lines. While specific data for the 7-phenyl derivative is not readily available, related compounds have shown significant cytotoxicity. For example, some pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives exhibited IC50 values of less than 10 µM against human neuroblastoma cell lines. nih.gov Similarly, a study on 1-phenylpyrrolo[2,1-a]isoquinoline derivatives identified a morpholinomethyl Mannich base that was cytotoxic to several tumor cell lines in the low micromolar range (IC50 < 20 μM). nih.gov
P-glycoprotein-Mediated Multidrug Resistance Reversal: A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). frontiersin.org Several isoquinoline-based compounds have been investigated for their ability to reverse P-gp-mediated MDR. For example, some 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives have been shown to reverse MDR mediated by P-gp. nih.gov One particular derivative was found to inhibit the efflux pumps P-gp and MRP1 with IC50 values of 0.45 and 12.1 μM, respectively. nih.gov Another study on a novel quinoline derivative demonstrated its potential to reverse MDR by inhibiting P-gp-mediated drug efflux in cancer cells. nih.gov
| Cellular Process | Compound Class | Effect | IC50/Concentration |
|---|---|---|---|
| Apoptosis Induction | 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides | Induces apoptosis in MKN-45 and NB4 cells | 1.67 - 11.3 µM |
| Cell Proliferation Inhibition | Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines | Inhibition of human neuroblastoma cells | < 10 µM |
| Cell Proliferation Inhibition | 1-phenylpyrrolo[2,1-a]isoquinoline derivative | Cytotoxic to various tumor cell lines | < 20 µM |
| P-gp Mediated MDR Reversal | 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivative | Inhibition of P-gp efflux pump | 0.45 µM |
| MRP1 Mediated MDR Reversal | 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivative | Inhibition of MRP1 efflux pump | 12.1 µM |
Applications of Pyrido 2,1 a Isoquinolin 4 One As Chemical Probes in Biological Research
Design and Synthesis of Specific Chemical Probes based on the Scaffold
The design of chemical probes derived from the 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one scaffold is a strategic process that involves the introduction of various functional groups to modulate the molecule's properties. The synthesis of these derivatives often begins with the construction of the core pyrido[2,1-a]isoquinoline structure, which can be achieved through multi-component reactions. For instance, a one-pot synthesis can yield the foundational pyrido[2,1-a]isoquinoline system.
Subsequent modifications can be made to this core structure. Structure-activity relationship (SAR) studies on related compounds have shown that substitutions at different positions of the heterocyclic system can significantly influence their biological activity and target specificity. For example, in a related series of pyrimido[2,1-a]isoquinolin-4-ones, the introduction of a morpholino group at the 2-position was found to be critical for potent inhibitory activity against DNA-dependent protein kinase (DNA-PK). nih.gov This highlights the importance of targeted chemical modifications in developing specific probes.
The general synthetic approach to pyrido[2,1-a]isoquinolin-4-ones involves the reaction of 1-methyl-3,4-dihydroisoquinolines with various reagents to construct the fused pyridone ring. researchgate.net This modular synthesis allows for the introduction of diverse substituents, including the phenyl group at the 7-position, which can be further functionalized to create a library of chemical probes with varied properties.
Table 1: Examples of Synthetic Strategies for Pyrido[2,1-a]isoquinoline Derivatives
| Starting Materials | Reaction Type | Resulting Core Structure |
|---|---|---|
| 1-Alkyl-3,4-dihydroisoquinolines and Oxazol-5(4H)-ones | Multicomponent Condensation | Pyrido[2,1-a]isoquinoline System |
Elucidation of Cellular Pathways and Biochemical Mechanisms
Chemical probes based on the pyrido[2,1-a]isoquinolin-4-one scaffold have been instrumental in dissecting cellular pathways. For instance, derivatives of the closely related pyrrolo[2,1-a]isoquinoline (B1256269) scaffold have been identified as potent cytotoxic agents and topoisomerase inhibitors. nih.gov These compounds can be used to study the role of topoisomerases in DNA replication and repair, and to understand the mechanisms of cell death.
Furthermore, some pyrido[2,1-a]isoquinolin-4-one derivatives have been shown to inhibit the mitochondrial respiratory chain. researchgate.net By using these compounds as chemical probes, researchers can investigate the intricacies of mitochondrial function and its role in cellular metabolism and disease. These probes can help in understanding how inhibition of specific complexes in the electron transport chain affects cellular energy production and triggers downstream signaling pathways. The ability to selectively inhibit these processes provides a powerful tool for studying the bioenergetics of both healthy and diseased cells.
Utility in Molecular Target Identification and Validation Studies
A key application of chemical probes is in the identification and validation of new drug targets. The pyrido[2,1-a]isoquinolin-4-one scaffold has shown promise in this area. For example, derivatives of this scaffold have been evaluated as inhibitors of DNA-dependent protein kinase (DNA-PK), an important enzyme in the DNA damage response pathway. nih.gov The identification of potent and selective inhibitors of DNA-PK validates this enzyme as a potential target for cancer therapy, particularly in combination with radiation or chemotherapy. nih.gov
The process of target identification often involves screening a library of compounds against a panel of potential targets or using phenotypic screens to identify molecules that produce a desired cellular effect. Once an active compound is identified, derivatives can be synthesized to establish a clear structure-activity relationship, further validating the target. The constrained structure-activity relationship observed for pyrimido[2,1-a]isoquinolin-4-one inhibitors of DNA-PK, where only specific substitutions are tolerated, provides strong evidence for a specific binding interaction with the target enzyme. nih.gov This specificity is a crucial characteristic of a good chemical probe for target validation.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyrimido[2,1-a]isoquinolin-4-one |
| 2-Morpholino-pyrimido[2,1-a]isoquinolin-4-one |
| Pyrrolo[2,1-a]isoquinoline |
| 1-Methyl-3,4-dihydroisoquinoline |
Future Research Directions and Emerging Trends in Pyrido 2,1 a Isoquinolin 4 One Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Diversification
The future of pyrido[2,1-a]isoquinoline chemistry is intrinsically linked to the development of innovative and environmentally conscious synthetic strategies. Traditional methods, such as the Bischler-Napieralski cyclization followed by acyl-ketene imine cyclocondensation, have been effective in producing these scaffolds. nih.govresearchgate.net However, the focus is shifting towards methodologies that offer greater efficiency, atom economy, and structural diversity.
A significant advancement is the use of ultrasound-promoted, catalyst-free multicomponent reactions. One such green synthesis approach involves the reaction of phthalaldehyde, methylamine, activated acetylenic compounds, alkyl bromides, and triphenylphosphine (B44618) in water at room temperature. nih.gov This method is notable for its excellent yields, short reaction times, simple product separation, and use of an environmentally benign solvent. nih.gov Another innovative strategy involves the one-pot synthesis from 1-alkyl-3,4-dihydroisoquinolines and various azlactones, which are themselves derived from multicomponent condensations. researchgate.net
These modern approaches not only provide more sustainable routes but also open up new avenues for the diversification of the pyrido[2,1-a]isoquinoline core. The ability to easily modify starting materials in multicomponent reactions allows for the generation of large libraries of derivatives, which is crucial for structure-activity relationship (SAR) studies.
| Synthetic Methodology | Key Features | Advantages | Reference |
| Bischler-Napieralski Cyclization & Acyl-ketene Imine Cyclocondensation | Traditional two-step process involving dihydroisoquinoline intermediates. | Well-established, good yields for specific derivatives. | nih.govresearchgate.net |
| Ultrasound-Promoted Multicomponent Reaction | Catalyst-free reaction in water using ultrasonic irradiation. | High yields, short reaction times, green media, easy work-up. | nih.gov |
| Condensation with Azlactones | One-step synthesis from 1-alkyl-3,4-dihydroisoquinolines and azlactones. | Access to biologically active derivatives. | researchgate.net |
| Michael/Cyclization Cascade Reaction | DBU-promoted cascade reaction for constructing related tetrahydroisoquinoline dicarbonitriles. | High atomic economy, simple operation. | researchgate.net |
Exploration of New Biological Targets and Novel Mechanistic Pathways
While the pyrido[2,1-a]isoquinoline scaffold is known for its cytotoxic and anticancer potential, future research is aimed at identifying novel and specific biological targets to elucidate precise mechanisms of action. researchgate.netrsc.orgnih.gov A primary established activity for this class is the inhibition of the mitochondrial respiratory chain, with many derivatives showing inhibitory effects on the integrated electron transfer chain (complexes I, III, and IV) in the low micromolar range. nih.govresearchgate.net This disruption of cellular energy production is a key pathway for inducing cytotoxicity in cancer cells.
Emerging research on structurally related fused heterocyclic systems suggests a broader range of potential targets. For instance, the related pyrrolo[2,1-a]isoquinolines are known to function as potent topoisomerase inhibitors, a crucial mechanism for anticancer agents. researchgate.netrsc.orgnih.gov Furthermore, molecular docking studies on newly synthesized pyrido[2,1-a]isoquinolines have suggested potential binding interactions with the epidermal growth factor receptor (EGFR), a key protein in tumor cell proliferation. semanticscholar.org Other related scaffolds have shown activity as inhibitors of protein kinases, which are central to many cell signaling pathways implicated in cancer. nih.govmdpi.com The induction of apoptosis is another critical mechanistic pathway being explored; derivatives of the related pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amine scaffold have been shown to enhance the cleavage of caspase-3, initiating the intrinsic apoptotic cascade. nih.gov
| Potential Biological Target | Mechanism/Activity | Compound Class Studied | Reference |
| Mitochondrial Respiratory Chain (Complexes I, III, IV) | Inhibition of NADH oxidation, disrupting cellular energy supply. | Pyrido[2,1-a]isoquinolin-4-ones | nih.govresearchgate.net |
| Topoisomerases | Inhibition of DNA-interacting enzymes, leading to cytotoxicity. | Pyrrolo[2,1-a]isoquinolines | researchgate.netrsc.orgnih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Inhibition of a key receptor in tumor cell proliferation. | Pyrido[2,1-a]isoquinoline-1-carbonitriles | semanticscholar.org |
| Caspase-3 | Activation of the enzyme, leading to the initiation of apoptosis. | Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines | nih.gov |
| Protein Kinases (e.g., CDKs, GSK-3) | Interference with signaling pathways relevant to cancer. | Lamellarins (Pyrrolo[2,1-a]isoquinolines) | nih.gov |
Advanced Spectroscopic and Computational Techniques for Deeper Structural and Mechanistic Insight
The precise characterization of novel 7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one derivatives relies heavily on the application of advanced analytical and computational methods. These tools are indispensable for confirming chemical structures, understanding molecular properties, and predicting biological interactions.
In parallel, computational chemistry offers powerful predictive insights. Molecular docking studies are increasingly used to visualize and anticipate the binding modes between pyrido[2,1-a]isoquinoline derivatives and the active sites of target proteins, such as EGFR. semanticscholar.org These simulations can explain structure-activity relationships and guide the design of more potent inhibitors. nih.gov Hirshfeld surface analysis and 2D fingerprint plots are other computational tools used to understand intermolecular hydrogen-bonding interactions within crystal structures, which can influence a molecule's physical properties and biological activity. ias.ac.in
| Technique | Application | Type of Insight Provided | Reference |
| Spectroscopic | |||
| FT-IR Spectroscopy | Functional group identification. | Confirmation of C=O, C≡N, and other key groups. | semanticscholar.org |
| ¹H & ¹³C NMR Spectroscopy | Detailed structural elucidation. | Connectivity of atoms, chemical environment of protons and carbons. | semanticscholar.org |
| Mass Spectrometry (MS) | Molecular weight and formula determination. | Confirmation of molecular ion peak and elemental composition. | semanticscholar.orgmdpi.com |
| Computational | |||
| Molecular Docking | Predicting ligand-protein interactions. | Binding modes, interaction energies, and potential biological targets. | semanticscholar.orgnih.gov |
| Hirshfeld Surface Analysis | Investigating intermolecular interactions. | Understanding of hydrogen bonding and crystal packing. | ias.ac.in |
Continued Diversification of the Pyrido[2,1-a]isoquinoline Scaffold for Enhanced Academic Research Utility
The continued utility of the pyrido[2,1-a]isoquinoline scaffold in academic and pharmaceutical research hinges on systematic diversification. Creating libraries of compounds with varied substituents at different positions is essential for conducting comprehensive structure-activity relationship (SAR) studies. frontiersin.org Such studies are critical for identifying the specific structural features that confer potency and selectivity for a given biological target. nih.gov
The development of versatile synthetic routes, particularly multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, is a key enabler of this diversification. nih.govmdpi.com By modifying the peripheral functional groups on the core scaffold, researchers can fine-tune the molecule's physicochemical properties, such as polarity and lipophilicity, which in turn affects its pharmacological and pharmacokinetic profiles. nih.gov
For example, studies on the related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold have shown that diversification at the C4 position can drastically increase biological activity against previously untargeted tyrosine kinases. mdpi.com Similarly, exploring a range of aryl groups at the C7 position of the this compound core could lead to the discovery of derivatives with improved inhibitory activity against targets like the mitochondrial respiratory chain or various protein kinases. This strategic diversification transforms a basic heterocyclic framework into a "privileged scaffold," capable of providing ligands for multiple biological receptors and serving as a rich source for drug discovery and chemical biology research. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
